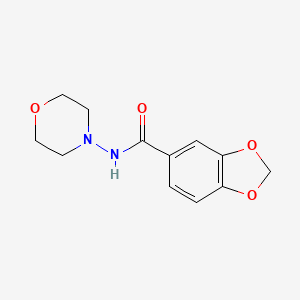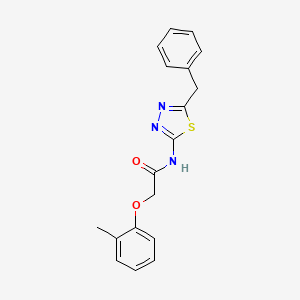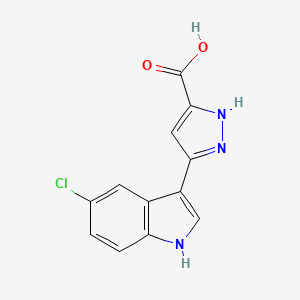
N-(morpholin-4-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzodioxole core, which is further connected to a carboxamide group. Benzodioxole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzodioxole core is replaced by the morpholine moiety.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzodioxole core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while reduction can produce reduced morpholine derivatives.
Scientific Research Applications
N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: It is employed in studies investigating the interaction of benzodioxole derivatives with biological targets.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: This compound contains a morpholine ring and a thiadiazole core, exhibiting different biological activities compared to N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE.
MORPHOLIN-4-YL-ACETIC ACID: This compound features a morpholine ring attached to an acetic acid moiety, showing distinct chemical properties and applications.
Uniqueness
N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of a benzodioxole core, a morpholine ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-morpholin-4-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-14-3-5-16-6-4-14)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2,(H,13,15) |
InChI Key |
MGZHJHKPFRDXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B12481359.png)
![Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate](/img/structure/B12481366.png)


![7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12481399.png)
![3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol](/img/structure/B12481410.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B12481414.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481419.png)
![N-cyclopentyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12481422.png)

![4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12481438.png)
![4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12481443.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12481450.png)
![2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12481455.png)
